Succinamic acid

Description

Succinamic acid has been reported in Trypanosoma brucei with data available.

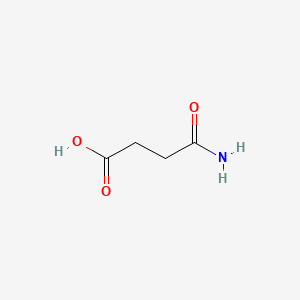

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVPQXZIJDEHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213241 | |

| Record name | Succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Succinamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-32-4 | |

| Record name | Succinamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VBK275PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Succinamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of novel succinamic acid derivatives. Succinamic acids, mono-amides of succinic acid, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates a critical signaling pathway influenced by succinate, the parent molecule of these derivatives.

Core Synthetic Methodologies

The primary route for the synthesis of succinamic acid derivatives involves the reaction of succinic anhydride with a primary or secondary amine. This reaction is typically straightforward and proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.

A widely employed method for the synthesis of N-substituted succinimides, which can be precursors to certain succinamic acid derivatives like hydroxamic acids, is the acylation of an amine by succinic anhydride, followed by cyclodehydration.[1][2] The initial acylation to form the succinamic acid intermediate generally proceeds with high yields under mild conditions.[2]

General Experimental Protocol: Synthesis of N-Aryl Succinamic Acids

This protocol describes a general one-pot method for the synthesis of N-substituted succinimides, from which the intermediate succinamic acid can be isolated.

Materials:

-

Succinic anhydride

-

Substituted aromatic or aliphatic amine

-

Chloroform (TCM)

-

Polyphosphate ester (PPE)

Procedure:

-

A solution of succinic anhydride (10 mmol) in 50 mL of chloroform is brought to reflux.

-

To the refluxing solution, the desired amine (10 mmol) is added.

-

The resulting mixture is refluxed for 6 hours. At this stage, the N-aryl succinamic acid intermediate is formed.

-

For the synthesis of the corresponding succinimide, polyphosphate ester (PPE) is added (the amount may vary, e.g., 1-5 g), and the reaction is continued at the same temperature for another 6 hours.[1][3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

The intermediate succinamic acid can often be isolated after the initial 6-hour reflux period before the addition of the dehydrating agent (PPE).

Quantitative Data on Synthesis

The following tables summarize the yields of representative N-substituted succinimides synthesized from succinic anhydride and various amines. The formation of the succinamic acid is the intermediate step in these reactions.

| Entry | Amine/Hydrazide | Product (N-Substituted Succinimide) | Yield (%) | Reference |

| 1 | Aniline | N-Phenylsuccinimide | 68 | [4] |

| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)succinimide | 54 | [4] |

| 3 | 4-Bromoaniline | N-(4-Bromophenyl)succinimide | 65 | [4] |

| 4 | 4-Nitroaniline | N-(4-Nitrophenyl)succinimide | 86 | [5] |

| 5 | 3-Nitroaniline | N-(3-Nitrophenyl)succinimide | 85 | [5] |

| 6 | 2-Nitroaniline | N-(2-Nitrophenyl)succinimide | 88 | [5] |

Table 1: Synthesis of N-Aryl Succinimides.

Spectroscopic Data

Characterization of the synthesized succinamic acid derivatives is crucial. The following are representative spectroscopic data for the parent succinamic acid.

| Compound | 1H NMR (DMSO-d6) | 13C NMR | IR (KBr, cm-1) | Mass Spec (LC-MS) |

| Succinamic Acid | δ 2.2-2.4 (m, 4H), 6.7 (br s, 1H), 7.2 (br s, 1H), 12.0 (br s, 1H) | Not specified in search results | Not specified in search results | Not specified in search results |

Table 2: Spectroscopic Data for Succinamic Acid. Note: Detailed spectroscopic data for a wide range of derivatives would need to be compiled from individual research articles.

Signaling Pathway: Succinate and HIF-1α Stabilization

Succinate, the deprotonated form of succinic acid, is not merely a metabolic intermediate but also a signaling molecule, particularly in the context of cancer biology. An accumulation of succinate in the cytoplasm can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen. This process, often termed "pseudohypoxia," can promote tumor growth and angiogenesis even under normal oxygen conditions.[1][6]

The mechanism involves the inhibition of prolyl hydroxylases (PHDs) by succinate.[1][7] PHDs are enzymes that, under normoxic conditions, hydroxylate HIF-1α, marking it for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][7]

Below is a diagram illustrating the succinate-induced HIF-1α signaling pathway.

Caption: Succinate-induced HIF-1α stabilization pathway.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of novel succinamic acid derivatives.

Caption: Experimental workflow for succinamic acid derivative synthesis.

This guide provides a foundational understanding for the synthesis and study of novel succinamic acid derivatives. The provided protocols and data serve as a starting point for researchers to explore this promising class of compounds for various applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 3. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. ijcps.org [ijcps.org]

- 6. Cancer-derived extracellular succinate: a driver of cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

succinamic acid biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of Succinamic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinamic acid, the monoamide derivative of succinic acid, and its related compounds have emerged as a versatile scaffold in medicinal chemistry. As a key intermediate in the tricarboxylic acid (TCA) cycle, succinate itself is a vital metabolite and signaling molecule, implicated in cellular energy production, gene expression, and inflammation.[1] This inherent biological relevance has spurred investigations into succinamic acid and its derivatives, revealing a broad spectrum of pharmacological activities. These activities range from anticancer and enzyme inhibition to antimicrobial and anti-inflammatory effects, making this class of compounds a fertile ground for drug discovery and development.[2]

This technical guide provides a comprehensive overview of the biological activities of succinamic acid and its derivatives. It details the experimental protocols used for their screening, presents quantitative data in a structured format for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Derivatives of succinamic acid have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Assay | Results | Reference |

| α-hydroxy succinamic acid (α-HSA) | SCC4 (Head and Neck Cancer) | Gene Expression (RT-PCR) | Upregulation of p53, p21, Bax; Downregulation of survivin | [3][4] |

| Succinic Acid | CAKI-2 (Renal Cancer) | WST-1 Cytotoxicity | 89.77% viability at 25 µM; 90.77% at 50 µM (24h) | [5] |

| Succinic Acid | ACHN (Renal Cancer) | WST-1 Cytotoxicity | 41.57% viability at 25 µM; 54.54% at 50 µM (24h) | [5] |

| Succinic Acid | CAKI-2 (Renal Cancer) | Cell Death ELISA | 4.7-fold increase in apoptotic fragments (25 µM); 2.13-fold (50 µM) | [5] |

| Succinic Acid | ACHN (Renal Cancer) | Cell Death ELISA | 32.92-fold increase in apoptotic fragments (25 µM); 12.7-fold (50 µM) | [5] |

| Succinamic acid derivatives of 25-OH-PPD | A-549, BGC-823 | MTT Assay | Higher cytotoxic activity compared to parent compound | [6] |

Experimental Protocols

1.2.1. Cell Viability and Cytotoxicity (MTT/WST-1 Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., SCC4, A-549, CAKI-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5][6]

-

Compound Treatment: Cells are treated with various concentrations of the succinamic acid derivatives or succinic acid for a defined period (e.g., 24, 48 hours).[5]

-

Reagent Incubation: MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

-

Solubilization & Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

1.2.2. Apoptosis Detection (Annexin V Assay & Cell Death ELISA) These assays quantify the extent of apoptosis (programmed cell death) induced by the compounds.

-

Annexin V Staining: This method detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorescently-labeled Annexin V and a viability dye (like Propidium Iodide) and analyzed by flow cytometry.[5]

-

Cell Death Detection ELISA: This immunoassay quantifies cytoplasmic histone-associated DNA fragments (nucleosomes) generated during apoptosis.[5] Cell lysates are used as the antigen source in a sandwich ELISA format with anti-histone and anti-DNA antibodies.

1.2.3. Gene Expression Analysis (Real-Time PCR) This technique measures the changes in the expression levels of genes involved in apoptosis.

-

RNA Extraction: Total RNA is isolated from treated and untreated cancer cells.[4]

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Real-Time PCR: The cDNA is used as a template for PCR with specific primers for target genes (e.g., p53, p21, Bax, survivin) and a reference gene.[4] The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Analysis: The relative expression of the target genes is calculated after normalization to the reference gene.

Visualizations

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Succinic Acid

Note: This technical guide focuses on the mechanism of action of succinic acid . Information regarding "succinamic acid" is sparse in the current scientific literature, and it is likely that the query intended to investigate the more extensively researched succinic acid, a critical metabolic and signaling molecule.

Executive Summary

Succinic acid, existing predominantly as the anion succinate under physiological conditions, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production.[1] Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both intracellular and extracellular contexts, linking cellular metabolism to the regulation of gene expression, epigenetic modifications, and cellular functions such as inflammation and tumorigenesis.[1][2] This document provides a comprehensive overview of the multifaceted mechanisms of action of succinic acid, presenting quantitative data on its interactions, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Core Mechanisms of Action

The biological effects of succinic acid are mediated through several distinct mechanisms, which can be broadly categorized into its metabolic functions, its role as an intracellular signaling messenger, its function as an extracellular ligand, and its capacity for enzyme inhibition.

Metabolic Role in the Tricarboxylic Acid (TCA) Cycle

Succinate is a central component of the TCA cycle, where it is generated from succinyl-CoA and subsequently oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain.[1] This oxidation reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to the electron transport chain, contributing to the generation of ATP.[1]

Caption: Role of Succinate in the TCA Cycle and Electron Transport Chain.

Intracellular Signaling: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

An accumulation of succinate within the cell can lead to the competitive inhibition of 2-oxoglutarate-dependent dioxygenases, a large family of enzymes that includes prolyl hydroxylases (PHDs) and histone and DNA demethylases.[1] By inhibiting PHDs, succinate stabilizes the transcription factor hypoxia-inducible factor-1α (HIF-1α), even under normoxic conditions.[2] This leads to the transcription of HIF-1α target genes, which are involved in processes such as angiogenesis, glycolysis, and inflammation.[2] Inhibition of histone and DNA demethylases by succinate results in epigenetic modifications that can alter gene expression patterns, contributing to tumorigenesis.[1]

Caption: Succinate-mediated stabilization of HIF-1α.

Extracellular Signaling via SUCNR1 (GPR91)

Succinate can be released from cells and act as an extracellular signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91).[1][3] This receptor is expressed on various cell types, including those in the liver, retina, and immune cells.[1] Activation of SUCNR1 can trigger different downstream signaling cascades depending on the cell type, including the activation of the PI3K-AKT/MAPK and Erk1/2 signaling pathways, which can influence processes such as cell proliferation, inflammation, and metabolic regulation.[4][5]

Caption: Extracellular succinate signaling through the SUCNR1 receptor.

Enzyme Inhibition: Cytochrome P450

In vitro studies have demonstrated that succinic acid can inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of drugs and endogenous compounds.[6][7][8] This inhibitory action suggests the potential for drug-drug interactions when succinic acid is co-administered with substances metabolized by these enzymes.[6][7][8]

Quantitative Data

The inhibitory effects of succinic acid on key CYP450 isoforms have been quantified, providing valuable data for assessing potential drug interactions.

| CYP450 Isoform | Inhibition Type | IC50 (μM) | Ki (μM) | Reference |

| CYP3A4 | Non-competitive, Time-dependent | 12.82 | 6.18 | [6][7][8] |

| CYP2D6 | Competitive | 14.53 | 7.40 | [6][7][8] |

| CYP2C9 | Competitive | 19.60 | 9.48 | [6][7][8] |

Experimental Protocols

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of succinic acid on CYP450 enzyme activity in human liver microsomes.[6][7]

1. Materials and Reagents:

-

Pooled human liver microsomes (HLMs)

-

Succinic acid (test inhibitor)

-

Specific probe substrates for each CYP isoform (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)[6]

-

NADPH regenerating system

-

Appropriate buffers and solvents

2. Experimental Workflow:

Caption: Experimental workflow for CYP450 inhibition assay.

3. Procedure:

-

Primary Screening: Succinic acid (e.g., at 100 μM) is incubated with HLMs and a panel of CYP isoform-specific probe substrates to identify significant inhibition.[6]

-

IC50 Determination: For isoforms showing significant inhibition, a range of succinic acid concentrations are incubated with HLMs and the specific probe substrate. The concentration of succinic acid that causes 50% inhibition of enzyme activity (IC50) is determined.

-

Kinetic Studies (Ki Determination): To determine the mechanism of inhibition (competitive, non-competitive), experiments are performed with varying concentrations of both the probe substrate and succinic acid. The inhibition constant (Ki) is then calculated by fitting the data to appropriate enzyme inhibition models.[6][7]

Analysis of Cellular Signaling Pathways

The following provides a general protocol for investigating the effect of succinic acid on intracellular signaling pathways, such as Erk/Akt.[4]

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., C2C12 myotubes) in standard growth medium.[4]

-

Treat cells with varying concentrations of succinic acid for defined time periods.

2. Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Quantify protein concentration using a standard assay (e.g., BCA assay).

3. Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-Erk, Erk, p-Akt, Akt).

-

Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize and quantify the protein bands to determine the change in phosphorylation levels upon succinic acid treatment.

Conclusion

Succinic acid is a pleiotropic molecule with a well-defined role in cellular metabolism and a rapidly expanding role as a key signaling molecule. Its mechanisms of action, ranging from the regulation of gene expression through HIF-1α stabilization to the modulation of cellular responses via the SUCNR1 receptor and the inhibition of drug-metabolizing enzymes, underscore its importance in both physiological and pathological processes. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers and drug development professionals investigating the therapeutic and toxicological implications of this multifaceted compound.

References

- 1. Succinic acid - Wikipedia [en.wikipedia.org]

- 2. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems [journal.hep.com.cn]

- 4. Succinate promotes skeletal muscle protein synthesis via Erk1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Succinamic Acid Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of succinamic acid derivatives, focusing on their therapeutic potential as enzyme inhibitors. This document outlines the core structural features of succinamic acid and its analogs that govern their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Succinamic Acid Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Derivatives of succinamic acid have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type II diabetes mellitus.[1]

Structure-Activity Relationship of N4-Sulfonamido-Succinamic Acids

A series of N4-sulfonamido-succinamic acid derivatives have been synthesized and evaluated for their in vitro anti-DPP-IV activity. The general structure of these compounds involves a sulfonamide group linked to the nitrogen of the succinamic acid scaffold.

Key SAR findings from this series of compounds indicate that:

-

The presence of a hydrophobic aromatic ring at the N4 position of the sulfonamide group can enhance inhibitory activity.[1]

-

Electron-withdrawing groups capable of hydrogen bond acceptance may also increase the inhibitory bioactivity.[1]

-

The carboxylic acid group of the succinamic acid moiety is a key pharmacophoric feature.[1]

Quantitative Data for N4-Sulfonamido-Succinamic Acid Derivatives

The following table summarizes the in vitro DPP-IV inhibitory activity of a series of N4-sulfonamido-succinamic acid derivatives.

| Compound ID | R Group | % Inhibition at 10 µM | IC50 (µM) |

| 6 | Guanidino | 15 | > 50 |

| 7 | Acetamidino | 12 | > 50 |

| 8 | 4,5-dihydro-1H-imidazol-2-yl | 18 | > 50 |

| 9 | 1,4,5,6-tetrahydropyrimidin-2-yl | 16 | > 50 |

| 10 | Unsubstituted | 23 | > 50 |

| 17 | 4-fluorophenyl | Not reported at 10 µM | 33.5 |

Data sourced from a study on N4-sulfonamido-succinamic, phthalamic, acrylic and benzoyl acetic acid derivatives as potential DPP IV inhibitors.[1]

Succinimide Hydroxamic Acids as Histone Deacetylase (HDAC) Inhibitors

Succinimide hydroxamic acids represent a class of potent inhibitors of histone deacetylases (HDACs), which are key enzymes in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is linked to various cancers, making them a significant target for therapeutic intervention.[3]

Structure-Activity Relationship of Succinimide Hydroxamic Acids

The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a surface recognition "cap" group.[4] In the case of succinimide hydroxamic acids, the hydroxamic acid serves as the ZBG, chelating the zinc ion in the active site of the enzyme. The succinimide ring and its N-substituent form the linker and cap groups.

Studies have shown that both macrocyclic and appropriately substituted non-macrocyclic succinimide hydroxamic acids can exhibit potent HDAC inhibition.[2] This suggests that the succinimide scaffold can be effectively utilized to orient the key interacting moieties for optimal binding to the HDAC enzyme.

Experimental Protocols

Synthesis of N4-Sulfonamido-Succinamic Acid Derivatives

The synthesis of N4-sulfonamido-succinamic acid derivatives can be achieved through the reaction of a primary sulfonamide with succinic anhydride.[1]

General Procedure:

-

A solution of the appropriate primary sulfonamide in a suitable solvent (e.g., anhydrous dioxane) is prepared.

-

Succinic anhydride is added to the solution.

-

The reaction mixture is heated under reflux for a specified period.

-

The solvent is removed under reduced pressure.

-

The resulting solid is washed with a non-polar solvent (e.g., n-hexane) and then recrystallized from an appropriate solvent system to yield the pure N4-sulfonamido-succinamic acid derivative.

Caption: General workflow for the synthesis of N4-sulfonamido-succinamic acid derivatives.

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of succinamic acid derivatives against DPP-IV can be determined using a fluorometric assay.[4][5]

Materials:

-

Human recombinant DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compounds (succinamic acid derivatives)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the DPP-IV enzyme solution, and the test compound or control. For the 100% activity control, add the solvent used to dissolve the compounds. For the blank, add assay buffer without the enzyme.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro fluorometric DPP-IV inhibition assay.

In Vitro HDAC Inhibition Assay

The inhibitory activity of succinimide hydroxamic acids against HDACs is typically measured using a fluorometric assay.[6][7]

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution (containing a stop solution like Trichostatin A)

-

Test compounds (succinimide hydroxamic acid derivatives)

-

Positive control inhibitor (e.g., SAHA)

-

96-well black microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the diluted HDAC enzyme.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for a short time (e.g., 15 minutes), protected from light.

-

Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission).

-

Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-IV assay.

Signaling Pathways Modulated by Succinate

While the direct effects of succinamic acid derivatives on specific signaling pathways are still under investigation, the metabolic precursor, succinate, is known to act as a signaling molecule, particularly under conditions of cellular stress.

Succinate and GPR91 Signaling in Immune Cells

Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[2] This signaling pathway is particularly relevant in immune cells.

Activation of GPR91 on dendritic cells by succinate can trigger intracellular calcium mobilization, induce migratory responses, and enhance the production of proinflammatory cytokines in synergy with Toll-like receptor ligands.[2] This positions the succinate-GPR91 axis as a sensor of immunological danger, linking cellular metabolism to the immune response.[2]

Caption: Succinate-GPR91 signaling cascade in immune cells.

Succinate and HIF-1α Stabilization

Intracellular accumulation of succinate, for instance during inflammation or hypoxia, can lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Succinate inhibits prolyl hydroxylase (PHD) enzymes, which are responsible for the degradation of HIF-1α in normoxic conditions.

The stabilization of HIF-1α leads to the transcription of various genes, including those involved in inflammation, such as Interleukin-1β (IL-1β). This metabolic reprogramming highlights a crucial link between cellular metabolism and inflammatory responses.

Caption: Mechanism of succinate-induced HIF-1α stabilization and subsequent inflammatory response.

References

- 1. mdpi.com [mdpi.com]

- 2. Succinimide hydroxamic acids as potent inhibitors of histone deacetylase (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase | MDPI [mdpi.com]

- 4. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of Succinamic Acid: A Technical Guide

Disclaimer: Extensive literature searches did not yield comprehensive experimental thermodynamic data for succinamic acid. This guide provides a detailed overview of the thermodynamic properties of the closely related compound, succinic acid, as a proxy. Furthermore, it outlines the standard experimental methodologies that would be employed to determine the thermodynamic properties of succinamic acid.

This technical whitepaper serves as an in-depth guide to the thermodynamic properties of succinamic acid for researchers, scientists, and professionals in drug development. While direct experimental data for succinamic acid is sparse in the available literature, this document provides a thorough examination of the thermodynamic characteristics of succinic acid, a structurally similar dicarboxylic acid. The methodologies and data presented for succinic acid offer a valuable framework for understanding and predicting the behavior of succinamic acid.

Thermodynamic Data of Succinic Acid

Quantitative thermodynamic data for succinic acid are summarized in the tables below. These values are essential for understanding the stability, solubility, and energetic profile of the molecule.

Table 1: Enthalpy of Formation, Combustion, and Sublimation of Succinic Acid

| Thermodynamic Property | Value | Conditions |

| Standard Molar Enthalpy of Formation (solid) | -940.28 ± 0.13 kJ/mol | at 298.15 K |

| Standard Molar Enthalpy of Formation (gas) | -817.79 ± 0.61 kJ/mol | at 298.15 K |

| Standard Molar Enthalpy of Combustion (solid) | -1491.5 ± 0.2 kJ/mol (-356.32 kcal/mol) | at 298.15 K and 1 atm |

| Molar Enthalpy of Sublimation | 113.3 ± 1.3 kJ/mol to 128 ± 2 kJ/mol | Varies with experimental method and temperature |

Table 2: Solubility of Succinic Acid in Various Solvents

| Solvent | Solubility | Temperature |

| Water | 8.32 x 10⁴ mg/L[1], 80 g/L[2] | 25 °C[1], 20 °C[2] |

| Ethanol | 9.0 g / 100 mL[1], 54 mg/mL[2] | 25 °C[1] |

| Methanol | 1 g / 6.3 mL[1], 158 mg/mL[2] | 25 °C[1] |

| Acetone | 1 g / 36 mL[1], 27 mg/mL[2] | 25 °C[1] |

| Diethyl Ether | 0.66 g / 100 mL[1] | 25 °C[1] |

| Chloroform | 0.02 g / 100 mL[1] | 25 °C[1] |

| Benzene | Insoluble | - |

| Toluene | Insoluble | - |

| Carbon Tetrachloride | Practically Insoluble | - |

| Petroleum Ether | Practically Insoluble | - |

Table 3: Other Physical and Thermodynamic Properties of Succinic Acid

| Property | Value |

| Molar Mass | 118.09 g/mol |

| Melting Point | 185 - 190 °C |

| Boiling Point | 235 °C |

| Vapor Pressure | 1.91 x 10⁻⁷ mm Hg at 25 °C (extrapolated) |

| pKa1 | 4.2 |

| pKa2 | 5.6 |

| Standard Molar Heat Capacity (solid) | 152.93 J/(mol·K) at 298.15 K[3] |

Experimental Protocols

This section details the standard experimental methodologies for determining the key thermodynamic properties of a solid organic compound like succinamic acid.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with oxygen under high pressure.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the sample (typically 0.5 - 1.5 grams) is placed in a crucible inside the bomb calorimeter.

-

Fuse Wire: A fine iron wire of known mass and heat of combustion is connected to two electrodes, with the wire in contact with the sample pellet.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (C_calorimeter) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = -C_calorimeter * ΔT where ΔT is the corrected temperature change.

-

Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.

-

Enthalpy Calculation: The molar enthalpy of combustion (Δ_c H°) is then calculated from the heat of combustion at constant volume (Δ_c U°) using the relationship: Δ_c H° = Δ_c U° + Δn_gas RT where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the final temperature.

Determination of the Enthalpy of Sublimation using the Knudsen Effusion Method

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, can be determined by measuring its vapor pressure as a function of temperature. The Knudsen effusion method is suitable for compounds with low vapor pressures.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a very small orifice.

-

Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

-

Effusion Measurement: In the high vacuum, the molecules of the substance escape through the orifice in a process called effusion. The rate of mass loss from the cell is measured over time using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) inside the cell is calculated from the rate of mass loss using the Knudsen equation: P = (Δm / (A * Δt)) * sqrt(2πRT / M) where Δm is the mass loss, A is the area of the orifice, Δt is the time interval, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Temperature Dependence: The experiment is repeated at several different temperatures, and the vapor pressure is determined for each.

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (Δ_sub H°) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = - (Δ_sub H° / R) * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -Δ_sub H°/R, from which the enthalpy of sublimation can be calculated.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter. The gravimetric method is a straightforward and common technique for its determination.

Methodology:

-

Equilibrium Saturation: An excess amount of the solid solute is added to a known volume of the solvent in a sealed container.

-

Temperature Control: The container is maintained at a constant temperature and agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Filtration: A sample of the saturated solution is withdrawn using a filtered syringe to separate the undissolved solid.

-

Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

-

Mass Determination: The container with the dried solute is weighed again. The mass of the dissolved solute is determined by the difference in weight.

-

Solubility Calculation: The solubility is then expressed in appropriate units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

-

Temperature Dependence: The entire procedure is repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key biological pathway involving succinate and the experimental workflows for determining thermodynamic properties.

Biological Pathway: The Krebs (TCA) Cycle

Succinate, the conjugate base of succinic acid, is a crucial intermediate in the Krebs (tricarboxylic acid) cycle, a central metabolic pathway for energy production in aerobic organisms.[4][5] Succinate also functions as a signaling molecule when transported out of the mitochondria.[5]

References

The Solubility of Succinamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinamic acid, the monoamide of succinic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its solubility in organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of succinamic acid. Due to a notable scarcity of quantitative solubility data for succinamic acid in publicly accessible literature, this guide offers a qualitative assessment based on its chemical structure and the known properties of similar compounds. Furthermore, detailed quantitative data for the parent compound, succinic acid, is provided as a valuable reference. This guide also outlines a detailed experimental protocol for determining the solubility of succinamic acid and includes visualizations for its synthesis and the experimental workflow.

Understanding the Solubility Profile of Succinamic Acid: A Qualitative Approach

Succinamic acid possesses both a carboxylic acid group and an amide group, rendering it a polar molecule. This structure dictates its solubility behavior in various organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Succinamic acid is expected to exhibit good solubility in polar protic solvents. The presence of the carboxylic acid and amide groups allows for hydrogen bonding with the solvent molecules, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is also anticipated in polar aprotic solvents. These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar succinamic acid molecules.

-

Moderately Polar Solvents (e.g., Ethyl Acetate): Moderate to low solubility is expected in these solvents. While some interaction is possible, the overall polarity of these solvents may not be sufficient to effectively dissolve succinamic acid.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Benzene): Succinamic acid is expected to be poorly soluble or insoluble in nonpolar solvents. The principle of "like dissolves like" suggests that the highly polar nature of succinamic acid will prevent significant interaction with nonpolar solvent molecules.

Quantitative Solubility Data for Succinic Acid (Reference)

As a benchmark, the following table summarizes the quantitative solubility data for succinic acid in various organic solvents. This data can provide researchers with a valuable point of comparison when investigating the solubility of succinamic acid.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Methanol | 25 | 6.3 | [1] |

| Ethanol | 25 | 9.0 | [1] |

| Ethanol | - | 5.4 | [2] |

| Acetone | 25 | 2.78 ( g/100g ) | [1] |

| Ethyl Acetate | - | - | |

| Diethyl Ether | 25 | 0.66 | [1] |

| Chloroform | 25 | 0.02 | [1] |

| Benzene | - | Insoluble | [1] |

| Toluene | - | Insoluble | [1] |

| N,N-Dimethylformamide | - | Slightly Soluble | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of succinamic acid solubility in an organic solvent using the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of succinamic acid in a selected organic solvent at a specific temperature.

Materials:

-

Succinamic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of succinamic acid to a series of sealed vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24-72 hours) with constant agitation. The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of succinamic acid in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of succinamic acid of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analytical measurement and the dilution factor, calculate the concentration of succinamic acid in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Synthesis of Succinamic Acid

The synthesis of succinamic acid can be achieved through the ammonolysis of succinic anhydride. The following diagram illustrates this chemical reaction.

References

The Enigmatic Presence of Succinamic Acid in Natural Products: A Technical Guide to Its Discovery and Characterization

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Elusive Natural Product, Succinamic Acid.

While its dicarboxylic acid precursor, succinic acid, is a well-documented and ubiquitous intermediate in cellular metabolism, succinamic acid, the monoamide of succinate, remains a largely enigmatic compound within the vast repository of natural products. To date, its confirmed natural occurrence is exceptionally limited, presenting a compelling frontier for discovery in the fields of metabolomics and natural product chemistry. This technical guide provides an in-depth overview of the current knowledge surrounding succinamic acid, its potential biosynthetic pathways, and detailed methodologies for its discovery, isolation, and characterization from natural sources.

The Scant Evidence: A Singular Sighting in Trypanosoma brucei

The primary and, to date, sole indication of succinamic acid as a natural product comes from its listing in the PubChem and LOTUS (the natural products occurrence database) databases, which report its presence in the protozoan parasite Trypanosoma brucei. This organism is the causative agent of African trypanosomiasis, or "sleeping sickness." While the metabolome of T. brucei has been the subject of numerous studies, particularly concerning its unique energy metabolism which heavily relies on glycolysis and the excretion of pyruvate and succinate, the specific discovery and quantification of succinamic acid have not been detailed in readily available literature. This singular, uncorroborated mention underscores the nascent stage of research into naturally occurring succinamic acid.

Hypothetical Biosynthesis: An Enzymatic Analogy to Asparagine Synthesis

The biosynthesis of succinamic acid has not been experimentally elucidated in any organism. However, a plausible enzymatic pathway can be hypothesized by drawing a parallel to the well-characterized biosynthesis of the amino acid asparagine from aspartic acid. This reaction is catalyzed by asparagine synthetase, an enzyme that facilitates the ATP-dependent amidation of the side-chain carboxyl group of aspartate, utilizing glutamine as the primary nitrogen donor.

Given the structural similarity between succinic acid and aspartic acid (both are four-carbon dicarboxylic acids, with aspartic acid having an alpha-amino group), it is conceivable that a similar enzymatic mechanism could produce succinamic acid. An analogous "succinamic acid synthetase" could potentially catalyze the amidation of one of the carboxyl groups of succinic acid, with glutamine serving as the nitrogen source.

Spectroscopic Characterization of Succinamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize succinamic acid. Succinamic acid, the monoamide derivative of succinic acid, is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the study of its interactions in complex systems. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of succinamic acid in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of succinamic acid is characterized by two methylene (-CH₂-) groups. Due to the proximity of the electron-withdrawing carboxylic acid and amide groups, these protons exhibit distinct chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for Succinamic Acid

| Protons | Chemical Shift (ppm) | Multiplicity |

| -CH₂-C(=O)OH | 2.65 - 2.75 | Triplet |

| -CH₂-C(=O)NH₂ | 2.45 - 2.55 | Triplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of succinic acid, a closely related compound, provides insight into the expected chemical shifts for succinamic acid. The carbonyl carbons of the acid and amide groups, as well as the two methylene carbons, will have distinct resonances.

Table 2: ¹³C NMR Spectroscopic Data for Succinic Acid

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~177 |

| -CH₂- | ~33 |

Note: Data for succinic acid is provided as a reference. The chemical shifts for succinamic acid will be similar but influenced by the amide group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of succinamic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of succinamic acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the spectrum similarly to the ¹H spectrum.

-

Caption: Workflow for NMR Spectroscopic Analysis of Succinamic Acid.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in succinamic acid.

Infrared (IR) Spectroscopy

The IR spectrum of succinamic acid will show characteristic absorption bands for the O-H and N-H stretches, C=O stretches of the carboxylic acid and amide, and C-H stretches.

Table 3: Key IR Absorption Bands for Succinamic Acid (and related compounds)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad)[1] |

| N-H (Amide) | Stretching | ~3400 and ~3200 |

| C-H (Aliphatic) | Stretching | ~2942[2] |

| C=O (Carboxylic Acid) | Stretching | ~1725[2] |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of a molecule. For succinic acid, a related compound, both spontaneous and stimulated Raman scattering spectra have been studied.[3][4] This technique is particularly useful for studying crystalline forms and polymorphism.[5]

Experimental Protocol: FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of powdered succinamic acid onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction.

Caption: Workflow for FTIR-ATR Analysis of Succinamic Acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of succinamic acid, aiding in its identification and structural confirmation.

Electron Ionization (EI) Mass Spectrometry

The mass spectrum of succinamic acid shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data (EI) for Succinamic Acid

| m/z | Relative Intensity (%) | Assignment |

| 117 | 11.8 | [M]⁺ (Molecular Ion)[6] |

| 101 | 21.0 | [M - NH₂]⁺ |

| 100 | 8.4 | [M - OH]⁺ |

| 99 | 18.3 | [M - H₂O]⁺ |

| 74 | 100.0 | [C₃H₄NO₂]⁺ (Base Peak)[6] |

| 73 | 41.3 | [C₂H₃N₂O₂]⁺ |

| 55 | 39.2 | [C₃H₃O]⁺ |

| 44 | 52.6 | [CONH₂]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile analysis by GC-MS, succinamic acid often requires derivatization.

-

Sample Preparation and Derivatization:

-

Accurately weigh the succinamic acid sample.

-

For analysis of biological samples, an extraction step may be necessary.

-

Dry the sample completely, as water can interfere with derivatization.

-

Add an anhydrous solvent like pyridine or acetonitrile to dissolve the extract.

-

Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Heat the mixture (e.g., at 70°C for 3-4 hours) to ensure complete derivatization.[7]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the cooled, derivatized sample into the GC-MS system.

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (e.g., by electron ionization) and separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized succinamic acid in the chromatogram.

-

Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Succinamic acid, lacking extensive conjugation, is expected to have limited absorbance in the UV-Vis range. However, it can be detected in the low UV region. For instance, a co-crystal of fluconazole and succinic acid exhibited absorbance maxima at 255.8 nm and 261.4 nm in ethanol.[8] Analysis methods using UV detection at 210 nm have been developed for succinic acid.[9] The lower cut-off wavelength for glycine crystals with added succinic acid was observed between 196 and 236 nm.[10]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of succinamic acid in a suitable UV-transparent solvent (e.g., water, ethanol).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 190-400 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

This guide provides a foundational understanding of the spectroscopic characterization of succinamic acid. The presented data and protocols are intended to assist researchers in their analytical endeavors. It is important to note that experimental conditions can influence the observed spectroscopic data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fig. 6, [Spontaneous Raman and sf-SRS spectra...]. - All-Optical Methods to Study Neuronal Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. In situ non-invasive Raman spectroscopic characterisation of succinic acid polymorphism during segmented flow crystallisation - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. SUCCINAMIC ACID(638-32-4) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. mjbas.com [mjbas.com]

- 9. Succinic Acid | SIELC Technologies [sielc.com]

- 10. chalcogen.ro [chalcogen.ro]

Unveiling the Solid-State Architecture of Succinamic Acid: A Technical Guide to its Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of succinamic acid (C₄H₇NO₃), a molecule of interest in pharmaceutical and materials science. By leveraging crystallographic data, this document offers a comprehensive overview of its three-dimensional arrangement, intermolecular interactions, and the experimental methodologies used for its characterization. All quantitative data is presented in structured tables for clarity and comparative analysis, while key experimental and logical workflows are visualized using Graphviz diagrams.

Crystallographic and Molecular Structure

The crystal structure of succinamic acid has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The fundamental crystallographic parameters are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for Succinamic Acid. [1]

| Parameter | Value |

| Empirical formula | C₄H₇NO₃ |

| Formula weight | 117.10 g/mol |

| Crystal system | Monoclinic |

| Space group | P 1 c 1 (Hall: P -2yc) |

| a (Å) | 5.6612 |

| b (Å) | 5.1428 |

| c (Å) | 9.5438 |

| α (°) | 90 |

| β (°) | 93.246 |

| γ (°) | 90 |

| Volume (ų) | 277.53 |

| Z | 2 |

| Calculated density (g/cm³) | 1.400 |

| Residual factor (R) | 0.0238 |

The asymmetric unit of succinamic acid contains one molecule. The molecular structure consists of a four-carbon chain with a carboxylic acid group at one end and an amide group at the other.

Intramolecular Geometry

The precise arrangement of atoms within the succinamic acid molecule is defined by its bond lengths, bond angles, and torsion angles. These parameters, determined from the crystal structure refinement, provide insight into the molecule's conformation in the solid state.

Table 2: Selected Bond Lengths for Succinamic Acid.

| Bond | Length (Å) |

| O1 - C4 | 1.314 |

| O2 - C4 | 1.210 |

| O3 - C1 | 1.240 |

| N1 - C1 | 1.327 |

| C1 - C2 | 1.512 |

| C2 - C3 | 1.520 |

| C3 - C4 | 1.500 |

Table 3: Selected Bond Angles for Succinamic Acid.

| Atoms | Angle (°) |

| O3 - C1 - N1 | 123.0 |

| O3 - C1 - C2 | 118.8 |

| N1 - C1 - C2 | 118.2 |

| C1 - C2 - C3 | 112.5 |

| C2 - C3 - C4 | 112.3 |

| O1 - C4 - O2 | 123.6 |

| O1 - C4 - C3 | 111.4 |

| O2 - C4 - C3 | 125.0 |

Table 4: Selected Torsion Angles for Succinamic Acid.

| Atoms | Angle (°) |

| O3 - C1 - C2 - C3 | -173.3 |

| N1 - C1 - C2 - C3 | 7.1 |

| C1 - C2 - C3 - C4 | -176.0 |

| C2 - C3 - C4 - O1 | 175.7 |

| C2 - C3 - C4 - O2 | -5.1 |

Supramolecular Assembly and Hydrogen Bonding

In the crystalline state, succinamic acid molecules are organized into a well-defined three-dimensional network primarily through intermolecular hydrogen bonds. The carboxylic acid and amide functional groups act as both hydrogen bond donors and acceptors, leading to the formation of infinite chains.

Specifically, the amide N-H group and the carboxylic acid O-H group act as hydrogen bond donors, while the carbonyl oxygens of both the amide and carboxylic acid groups, as well as the hydroxyl oxygen of the carboxylic acid, serve as acceptors. This intricate network of hydrogen bonds is crucial in stabilizing the crystal lattice. A schematic representation of the primary hydrogen bonding interactions is depicted below.

Experimental Protocols

The determination of the crystal structure of succinamic acid involves a series of well-defined experimental procedures. A generalized workflow for this process is outlined below.

Crystal Growth

Single crystals of succinamic acid suitable for X-ray diffraction are typically grown from a saturated solution by slow evaporation. Common solvents include water or ethanol. The process involves dissolving succinamic acid in the chosen solvent at an elevated temperature to achieve saturation, followed by slow cooling or allowing the solvent to evaporate at a constant temperature over a period of several days.

Data Collection

A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffractometer collects a series of diffraction images at various crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of succinamic acid. The presented data, including unit cell parameters, bond lengths, bond angles, and a description of the hydrogen bonding network, offer valuable insights for researchers in drug development and materials science. The outlined experimental protocols provide a clear understanding of the methodologies employed in determining such crystal structures. This comprehensive information serves as a foundational resource for further studies and applications involving succinamic acid.

References

A Technical Guide to Succinamic Acid and Its Analogs: From Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinamic acid, the monoamide of succinic acid, and its derivatives are a class of compounds attracting significant interest in medicinal chemistry and drug development. These molecules exhibit a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and enzyme-inhibiting properties. This guide provides a comprehensive overview of the current state of research on succinamic acid and its analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action. Detailed experimental protocols, quantitative structure-activity relationship data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Succinic acid, a key intermediate in the citric acid cycle, serves as a versatile precursor for the synthesis of a variety of biologically active molecules.[1][2] Among these, succinamic acid and its analogs have emerged as a promising scaffold for the development of novel therapeutic agents. Succinamic acid itself is a dicarboxylic acid monoamide of succinic acid and has been identified as a metabolite.[3] The structural simplicity and synthetic tractability of the succinamic acid core allow for extensive chemical modifications, leading to a diverse library of analogs with a broad range of pharmacological activities. This guide will delve into the synthesis, biological activities, and therapeutic potential of this important class of compounds.

Synthesis of Succinamic Acid and Its Analogs

The synthesis of succinamic acid and its N-substituted analogs is typically achieved through the reaction of succinic anhydride with ammonia or a primary or secondary amine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the corresponding succinamic acid.

A general approach for the synthesis of N-substituted succinimides, which can be further converted to succinamic acids, involves the reaction of an aromatic amine or a carboxylic acid hydrazide with succinic anhydride.[4] A novel, two-step approach for synthesizing hydroxamic acids, which are structurally related to succinamic acids, utilizes the ring-opening of N-substituted succinimides with hydroxylamine.[4]

Experimental Protocol: General Synthesis of N-Aryl Succinamic Acids

This protocol describes a general method for the synthesis of N-aryl succinamic acids from succinic anhydride and an appropriate aniline derivative.

Materials:

-

Succinic anhydride

-

Substituted aniline

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na2SO4)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve succinic anhydride (1.0 eq) in anhydrous diethyl ether in a round bottom flask equipped with a magnetic stir bar.

-

To this stirring solution, add the substituted aniline (1.0 eq) dropwise at room temperature.

-

A white precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

After the reaction is complete (monitored by TLC), filter the precipitate using a Büchner funnel and wash with cold diethyl ether to remove any unreacted starting materials.

-

To purify the product, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified crystals under vacuum to obtain the final N-aryl succinamic acid.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Biological Activities of Succinamic Acid and Its Analogs

Succinamic acid and its derivatives exhibit a diverse range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Certain analogs of succinamic acid have demonstrated significant potential as anticancer agents. For instance, α-hydroxy succinamic acid (α-HSA), a compound isolated from the fruit pulp of Eugenia jambolana and also chemically synthesized, has been shown to have antiproliferative effects on human head and neck cancer cell lines (SCC4).[5] This compound was found to upregulate the expression of apoptotic genes such as p53, p21, and Bax, while downregulating the anti-apoptotic gene survivin.[5]

Signaling Pathway: Proposed Mechanism of α-HSA Induced Apoptosis

Caption: Proposed apoptotic pathway induced by α-hydroxy succinamic acid in cancer cells.

Enzyme Inhibition

Succinic acid itself has been shown to inhibit the activity of cytochrome P450 (CYP450) enzymes, specifically CYP3A4, 2D6, and 2C9.[6] This suggests that succinamic acid analogs could also be designed as potential enzyme inhibitors. Furthermore, aryl succinic and maleic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, with some acting as reversible inhibitors and others as irreversible inhibitors.[7]

Experimental Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of succinamic acid analogs on major CYP450 isoforms using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Specific CYP450 isoform probe substrates (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

-

NADPH regenerating system

-

Test compounds (succinamic acid analogs)

-

Positive control inhibitors (e.g., ketoconazole for CYP3A4)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare stock solutions of test compounds and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate HLMs with the test compound or control inhibitor in the incubation buffer for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).

-

Centrifuge the plate to pellet the protein.

-

Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

-

Calculate the percent inhibition of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Other Biological Activities